![molecular formula C19H21N3O5 B2772846 3-(3,5-dimethoxybenzyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941942-23-0](/img/structure/B2772846.png)
3-(3,5-dimethoxybenzyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrido[2,3-d]pyrimidine scaffold, which has been investigated for its broad utility in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound generally involve the inhibition of PGE 2 generated by COX enzymes . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its pyrido[2,3-d]pyrimidine scaffold . The introduction of electron-releasing moieties on position-2 of the core pyrimidine in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine causes activity enhancement .Scientific Research Applications
Nonlinear Optical Properties
Research into novel styryl dyes, which are structurally related to the queried compound, has demonstrated significant potential in nonlinear optical applications. These materials exhibit promising third-order nonlinear optical properties, making them suitable for device applications in the field of photonics. The nonlinear refractive index, nonlinear absorption coefficient, and effective third-order susceptibility of these dyes have been characterized, highlighting their utility in optical power limiting through two-photon absorption phenomena (Shettigar et al., 2009).
Anti-inflammatory and Analgesic Agents
Compounds derived from reactions involving structurally similar molecules to the queried compound have shown considerable anti-inflammatory and analgesic activities. These novel synthesized molecules have been tested as cyclooxygenase-1/2 (COX-1/2) inhibitors, demonstrating significant COX-2 selectivity and protection against induced edema, comparable to standard drugs like sodium diclofenac. Such findings suggest potential applications in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Activities
A study on O-alkyl vanillidene derivatives containing Meldrum's acid scaffold, which shares functional group similarities with the queried compound, reported antimicrobial and antioxidant activities. These derivatives exhibit minimal inhibitory concentration (MIC) values against various microbial strains and significant DPPH free radical scavenging activity. Their interactions with DNA and bovine serum albumin (BSA) suggest potential applications in drug development and understanding molecular interactions in biological systems (Janković et al., 2016).
Synthesis of Heterocycles
The synthesis of novel heterocyclic compounds, including those with pyrimidine and pyridine rings, is a significant area of research. These heterocycles are crucial in pharmaceutical chemistry due to their biological activities. Innovative methods for synthesizing these compounds, including those involving the queried compound's structural relatives, have been developed. These synthetic pathways are valuable for creating new molecules with potential therapeutic applications (Osyanin et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.
Biochemical Pathways
The compound’s action primarily affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound disrupts the production of tetrahydrofolate, a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids. This disruption can lead to the inhibition of cell growth and proliferation.
Result of Action
The inhibition of DHFR and the subsequent disruption of the tetrahydrofolate synthesis pathway can lead to the inhibition of cell growth and proliferation . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell growth, such as cancer.
Future Directions
The future directions in the research of this compound involve the design of new selective, effective, and safe anticancer agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methyl]-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-11-9-20-17-15(16(11)27-5)18(23)22(19(24)21(17)2)10-12-6-13(25-3)8-14(7-12)26-4/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCDNXWXWLPUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethoxybenzyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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